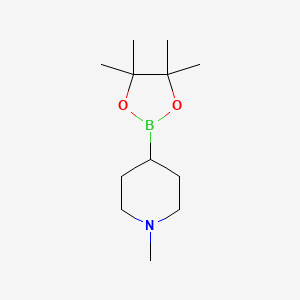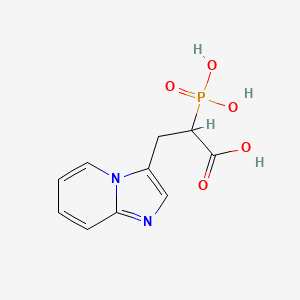
4-Bromo-3-fluoro-2-metilpiridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-fluoro-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 4-Bromo-3-fluoro-2-methylpyridine involves several steps. One method uses a mixed solvent of water/1,4-dioxane (5:1) to explore the effects of bases and catalysts on the Suzuki coupling reaction under microwave (120 °C). The results showed that the combination of K2CO3 and Pd (dppf) Cl2 is the optimal condition .Molecular Structure Analysis
The molecular formula of 4-Bromo-3-fluoro-2-methylpyridine is C6H5BrFN . The IUPAC name is 4-bromo-3-fluoro-2-methylpyridine . The InChI is InChI=1S/C6H5BrFN/c1-4-6 (8)5 (7)2-3-9-4/h2-3H,1H3 .Chemical Reactions Analysis
4-Bromo-3-fluoro-2-methylpyridine can undergo various chemical reactions. For instance, it can be used as a starting material in the preparation of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-3-fluoro-2-methylpyridine is 190.01 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 .Aplicaciones Científicas De Investigación
Síntesis de piridinas fluoradas
Las piridinas fluoradas, incluida la 4-Bromo-3-fluoro-2-metilpiridina, se utilizan en la síntesis de varios compuestos orgánicos. Tienen propiedades físicas, químicas y biológicas interesantes e inusuales debido a la presencia de fuertes sustituyentes que atraen electrones en el anillo aromático .
Preparación de ésteres de corona-bipiridinas y viologenos
this compound se utiliza como material de partida en la preparación de ésteres de corona-bipiridinas y viologenos. Estos compuestos se preparan mediante acoplamiento reductor de sodio o níquel, oxidación de la cadena lateral y esterificación .
3. Síntesis de compuestos con actividad herbicida Se han aplicado métodos de alto rendimiento para la preparación de 3-fluoropiridinas sustituidas, que utilizan this compound, en la síntesis de compuestos que poseen actividad herbicida .
4. Síntesis de piridinas sustituidas con F 18 También se presentan métodos para la síntesis de piridinas sustituidas con F 18 para radioterapia local de cáncer y otros compuestos biológicamente activos .
Síntesis de productos farmacéuticos que contienen flúor
Alrededor del 10% de las ventas totales de productos farmacéuticos que se utilizan actualmente para el tratamiento médico son medicamentos que contienen un átomo de flúor. La síntesis de estos productos farmacéuticos a menudo implica el uso de piridinas fluoradas .
Síntesis de agroquímicos que contienen flúor
En la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas, una de las modificaciones químicas más útiles en general es la introducción de átomos de flúor en estructuras principales. Los sustituyentes que contienen flúor se incorporan con mayor frecuencia a los anillos aromáticos carbocíclicos .
Síntesis de colorantes
this compound sirve como una materia prima e intermedia importante en la síntesis de colorantes .
Síntesis optimizada del compuesto 3
this compound se ha utilizado en la síntesis optimizada del compuesto 3, obteniendo rendimientos más de ocho veces más altos en comparación con la síntesis reportada que comienza con 2-bromo-4-metilpiridina .
Safety and Hazards
Direcciones Futuras
4-Bromo-3-fluoro-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . Its future directions could involve its use in the synthesis of more complex compounds and in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
4-Bromo-3-fluoro-2-methylpyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines are generally less reactive than their chlorinated and brominated analogues . This could suggest that 4-Bromo-3-fluoro-2-methylpyridine might interact with its targets in a unique way due to its fluorine component.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications . This suggests that 4-Bromo-3-fluoro-2-methylpyridine could potentially influence a variety of biochemical pathways.
Pharmacokinetics
It is known that the introduction of fluorine atoms into lead structures is a common modification in the search for new pharmaceuticals with improved physical, biological, and environmental properties . This suggests that the fluorine component of 4-Bromo-3-fluoro-2-methylpyridine could potentially impact its pharmacokinetic properties and bioavailability.
Result of Action
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties , suggesting that 4-Bromo-3-fluoro-2-methylpyridine could have unique effects at the molecular and cellular level.
Action Environment
The presence of fluorine in the compound could potentially influence its stability and reactivity in different environments .
Propiedades
IUPAC Name |
4-bromo-3-fluoro-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-6(8)5(7)2-3-9-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCRCEBISJMOGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211583-78-6 |
Source


|
| Record name | 4-bromo-3-fluoro-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)
![Hexahydrocyclopenta[c]pyrrol-5(1H)-one hydrochloride](/img/structure/B597581.png)








![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)
